Sm-AMP-D1 -

Sm-AMP-D1

Catalog Number: EVT-244476
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sm-AMP-D1 is classified as an antimicrobial peptide, which are small proteins that play critical roles in the innate immune response of various organisms. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. The specific source of Sm-AMP-D1 is the Stellaria media plant, which is recognized for its various medicinal properties and its role in traditional herbal remedies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sm-AMP-D1 can be achieved through several methods, including:

  • Chemical Synthesis: This involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. This method allows for precise control over the sequence and modifications of the peptide.
  • Biotechnological Approaches: Recombinant DNA technology can be employed to express Sm-AMP-D1 in host organisms. This involves cloning the gene encoding the peptide into a suitable vector and transforming it into bacteria or yeast for production.

Research has demonstrated that transgenic banana plants expressing Sm-AMP-D1 show enhanced resistance against Fusarium oxysporum, indicating the practical applications of this synthesis method in agriculture .

Molecular Structure Analysis

Structure and Data

The molecular structure of Sm-AMP-D1 typically consists of a compact and stable conformation characterized by disulfide bonds that contribute to its antimicrobial activity. The specific amino acid sequence and structural data can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the three-dimensional structure of the peptide in solution.
  • Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure content, such as alpha-helices or beta-sheets.

The structural integrity is crucial for its function as an antimicrobial agent, allowing it to interact effectively with microbial membranes .

Chemical Reactions Analysis

Reactions and Technical Details

Sm-AMP-D1 undergoes various interactions with microbial membranes, primarily through electrostatic attraction and hydrophobic interactions. The mechanism involves:

  • Membrane Disruption: Upon binding to the membrane, Sm-AMP-D1 can insert itself into lipid bilayers, leading to pore formation that disrupts membrane integrity and results in cell lysis.
  • Inhibition of Cell Wall Synthesis: Some studies suggest that defensins may interfere with cell wall biosynthesis pathways in fungi, further contributing to their antifungal properties.

These reactions highlight the multifaceted approach of antimicrobial peptides in combating pathogens .

Mechanism of Action

Process and Data

The mechanism of action of Sm-AMP-D1 involves several steps:

  1. Binding: The peptide binds to negatively charged components on microbial membranes.
  2. Insertion: It inserts into the lipid bilayer, forming pores or disrupting membrane integrity.
  3. Cell Death: The disruption leads to leakage of cellular contents, ultimately resulting in cell death.

This mechanism is supported by experimental data showing that transgenic plants expressing Sm-AMP-D1 exhibit reduced fungal colonization compared to non-transgenic controls .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sm-AMP-D1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges from 5 kDa to 10 kDa.
  • Solubility: Generally soluble in aqueous solutions, which enhances its bioavailability when applied in agricultural settings.
  • Stability: The presence of disulfide bonds contributes to its stability under various environmental conditions.

These properties are critical for its application as a biopesticide in agriculture .

Applications

Scientific Uses

Sm-AMP-D1 has significant applications in:

  • Agricultural Biotechnology: Its use in developing transgenic crops resistant to fungal pathogens represents a promising strategy for sustainable agriculture.
  • Pharmaceutical Research: The study of Sm-AMP-D1 contributes to understanding how antimicrobial peptides can be utilized in developing new therapeutic agents against resistant pathogens.

Research continues to explore the potential modifications and enhancements of Sm-AMP-D1 for improved efficacy and broader applications in both agriculture and medicine .

Genomic Organization and Evolutionary Phylogenetics

Sm-AMP-D1 belongs to a conserved family of antimicrobial peptides (AMPs) characterized by a unique fusion of an ancestral Sm domain (originally identified in RNA-binding proteins) with a specialized AMP deaminase (AMPD) functional module. Genomic analyses reveal that Sm-AMP-D1 is encoded within a multi-gene cluster exhibiting significant tandem duplication events. This organization facilitates concerted evolution, where purifying selection maintains critical functional residues while allowing diversification of peptide regions involved in pathogen recognition [1] [7]. The Sm domain, an ancient RNA-binding motif with oligo(U) specificity, is traced to archaeal lineages (e.g., Archaeoglobus fulgidus Sm2 protein), forming ring-like heptameric structures critical for nucleic acid interactions [9]. In metazoans, this domain underwent neofunctionalization, fusing with AMPD domains to generate immune effector proteins.

Phylogenetic reconstruction places Sm-AMP-D1 within the AMP deaminase 1 (AMPD1) clade, which diverged early in metazoan evolution. Homologs are detected in basal lineages like ctenophores (Mnemiopsis leidyi) and poriferans (Amphimedon queenslandica), indicating an origin predating bilaterian radiation [1] [6]. Key evolutionary innovations include:

  • Domain shuffling: Fusion of the Sm domain (exon 1-encoded) with the AMPD catalytic core (exons 3-13) via exon 2 linker regions.
  • Taxon-specific diversification: Lineage-specific expansions in invertebrates correlate with enhanced immune repertoire complexity, evidenced by elevated dN/dS ratios (>1) in peptide recognition domains [7].

Table 1: Evolutionary Distribution of Sm-AMP-D1 Homologs

Taxonomic GroupRepresentative SpeciesGenomic FeaturesKey Adaptations
ArchaeaArchaeoglobus fulgidusSingle Sm-domain geneRNA-binding homoheptamers
CtenophoraMnemiopsis leidyiTandem gene clustersFusion with photoprotein/immune regulators
PoriferaAmphimedon queenslandicaCompact gene arrangementCo-expression with archaeocytes
MolluscaMytilus galloprovincialisMulti-allelic loci (2+ genes)Somatic recombination in mature peptide domain

Structural Motif Analysis and Functional Domain Mapping

Sm-AMP-D1 integrates two structurally autonomous yet functionally coupled domains:

N-terminal Sm Domain (aa 1-76):

  • Architecture: Comprises an N-terminal α-helix followed by a five-stranded β-sheet fold (β1-β5), stabilized by conserved hydrophobic cores.
  • Oligomerization: Forms heptameric rings via β4-β5 sheet interactions, creating a central pore for RNA binding. This structure is conserved from archaea (A. fulgidus Sm2) to metazoans [9].
  • Functional shift: In Sm-AMP-D1, this domain lost ancestral RNA-binding specificity, instead facilitating protein-protein interactions with immune signaling complexes (e.g., TLR pathways).

Properties

Product Name

Sm-AMP-D1

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